o-Cresol-d7 β-D-Glucuronide chemical structure and properties
o-Cresol-d7 β-D-Glucuronide chemical structure and properties
The following technical guide details the chemical structure, properties, synthesis, and bioanalytical applications of o-Cresol-d7 β-D-Glucuronide , a critical internal standard for the biomonitoring of toluene exposure.
Chemical Identity & Structural Analysis
o-Cresol-d7 β-D-Glucuronide is the stable isotope-labeled analog of o-cresol glucuronide, a Phase II metabolite of o-cresol (2-methylphenol). It serves as the definitive Internal Standard (IS) for the direct quantification of urinary toluene metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | 2-Methylphenyl-d7 β-D-glucopyranosiduronic acid |
| Parent CAS | 111897-99-5 (Unlabeled form) |
| Molecular Formula | |
| Molecular Weight | ~291.31 Da (Calculated based on |
| Exact Mass | 291.13 (Monoisotopic) |
| Isotopic Purity | Typically |
Structural Composition
The molecule consists of a perdeuterated o-cresol aglycone (
-
Aglycone: o-Cresol-d7 (Ring-
, Methyl- ) -
Conjugate:
-D-Glucuronic Acid (linked via glycosidic bond at C1)
Visualizing the Structure & Fragmentation
The following diagram illustrates the molecular connectivity and the primary fragmentation pathway observed in negative-mode ESI-MS/MS.
Figure 1: MS/MS fragmentation logic for o-Cresol-d7 β-D-Glucuronide. The precursor ion (m/z 290) loses the glucuronic acid moiety (176 Da) to yield the characteristic product ion (m/z 114).
Physicochemical Properties
Understanding the physical behavior of this standard is vital for accurate stock solution preparation and chromatographic method development.
| Property | Description | Relevance to Protocol |
| Solubility | Highly soluble in water, methanol, and DMSO. | Prepare stock solutions in Methanol; working solutions in Water/MeOH (50:50). |
| Polarity | Polar (LogP < 0 due to sugar moiety). | Elutes early in Reverse Phase (C18) chromatography; requires high aqueous start. |
| pKa | ~3.2 (Carboxylic acid on glucuronide). | Ionizes efficiently in Negative ESI mode at neutral/basic pH. |
| Stability | Susceptible to enzymatic hydrolysis ( | Critical: Avoid bacterial contamination in buffers; store at -20°C. |
Synthesis & Production
While enzymatic synthesis is possible, Chemical Synthesis (Koenigs-Knorr variation) is preferred for producing high-purity deuterated standards to avoid biological matrix contaminants.
Synthetic Pathway[4][5]
-
Starting Material: o-Cresol-d7 (commercially available).
-
Glycosyl Donor: Methyl 1,2,3,4-tetra-O-acetyl-
-D-glucuronate.[1] -
Coupling: Lewis acid-promoted glycosylation (e.g.,
or TMSOTf). -
Deprotection: Hydrolysis of acetyl and methyl ester groups.
Figure 2: General chemical synthesis pathway for the production of the deuterated glucuronide standard.
Applications in Bioanalysis (Toluene Biomonitoring)
o-Cresol is a specific biomarker for toluene exposure.[2][3][4][5] While historical methods relied on acid hydrolysis to measure "total o-cresol," modern LC-MS/MS methods utilize Direct Glucuronide Quantification .
Why Direct Quantification?
-
Specificity: Avoids artifacts from acid hydrolysis which can degrade other urinary metabolites.
-
Speed: Eliminates the time-consuming hydrolysis incubation step (1-2 hours).
-
Accuracy: o-Cresol-d7 β-D-Glucuronide compensates for matrix effects (ion suppression) specifically affecting the polar conjugate, which a simple o-cresol-d7 standard cannot do effectively.
LC-MS/MS Method Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S). Mode: Negative Electrospray Ionization (ESI-).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| o-Cresol Glucuronide | 283.1 ( | 107.1 ( | 25 | 20 |
| o-Cresol-d7 Glucuronide (IS) | 290.1 ( | 114.1 ( | 25 | 20 |
Experimental Protocol: Direct Urine Analysis
This protocol outlines a "Dilute-and-Shoot" methodology, leveraging the high purity of the d7 standard.
Reagents
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
IS Working Solution: 10 µg/mL o-Cresol-d7 β-D-Glucuronide in Methanol.
Workflow
-
Sample Prep: Thaw urine sample at room temperature. Vortex for 30s.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Dilution: Transfer 50 µL of supernatant to a 96-well plate.
-
IS Addition: Add 5 µL of IS Working Solution .
-
Diluent: Add 445 µL of Mobile Phase A (1:10 final dilution).
-
Injection: Inject 5 µL onto a C18 Column (e.g., Waters BEH C18, 1.7 µm).
Chromatographic Gradient[9][10]
-
0.0 - 0.5 min: 5% B (Isocratic hold to elute salts).
-
0.5 - 3.0 min: 5% -> 60% B (Elution of glucuronides).
-
3.0 - 4.0 min: 95% B (Wash).
-
4.1 - 6.0 min: 5% B (Re-equilibration).
Safety & Handling
-
Storage: Store powder at -20°C under desiccated conditions. Solutions are stable for 1 month at -20°C.
-
Hazards: Treat as a chemical irritant. Use standard PPE (gloves, goggles).
-
Isotope Effect: Note that deuterated standards may elute slightly earlier than non-deuterated analytes in Reverse Phase LC due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. Ensure the integration window covers both peaks.
References
-
Centers for Disease Control and Prevention (CDC). o-Cresol in Urine: Method 8321. NIOSH Manual of Analytical Methods. Link
-
Langlois, E., & Gagné, S. (2023). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure.[2][4][5] IRSST. Link
-
Stachulski, A. V., et al. (2021). Synthesis and toxicity profile in 293 human embryonic kidney cells of the β-D-glucuronide derivatives of ortho-, meta- and para-cresol. Carbohydrate Research, 499, 108225.[1] Link
-
Ketola, R. A., & Hakala, K. S. (2010).[6] Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods.[7][5][6] Current Drug Metabolism, 11(7), 561-582. Link
Sources
- 1. Synthesis and toxicity profile in 293 human embryonic kidney cells of the β D-glucuronide derivatives of ortho-, meta- and para-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrahigh-performance liquid chromatography-tandem mass spectrometry quantitation of o-cresol in hydrolyzed human urine to assess toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
